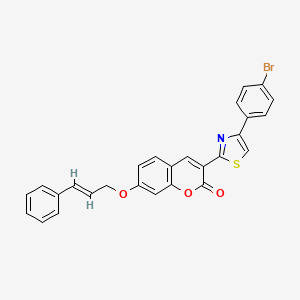
3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with the chromenyl group: The thiazole intermediate is then coupled with a chromen-3-yl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the acrylonitrile group: The final step involves the Knoevenagel condensation of the intermediate with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile
- 3-(4-Chlorophenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile
Uniqueness
3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its methoxy or chloro analogs, potentially offering different pharmacological or material properties.
属性
CAS 编号 |
308101-50-0 |
|---|---|
分子式 |
C23H16N2O3S |
分子量 |
400.5 g/mol |
IUPAC 名称 |
(E)-3-(4-ethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C23H16N2O3S/c1-2-27-18-9-7-15(8-10-18)11-17(13-24)22-25-20(14-29-22)19-12-16-5-3-4-6-21(16)28-23(19)26/h3-12,14H,2H2,1H3/b17-11+ |
InChI 键 |
FQFJOQKXXRNEEW-GZTJUZNOSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
规范 SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11981882.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11981883.png)


![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)
![4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one](/img/structure/B11981898.png)


![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B11981927.png)

![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)


